molecular formula C22H19N3O4S B12741145 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine CAS No. 68026-86-8

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine

Cat. No.: B12741145
CAS No.: 68026-86-8
M. Wt: 421.5 g/mol
InChI Key: GVRWIBQPXCZHKT-CFRMEGHHSA-N
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Description

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a hydrazinoacetyl group and a 2,3,4-trihydroxyphenyl moiety. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps. One common synthetic route starts with the preparation of the phenothiazine core, followed by the introduction of the hydrazinoacetyl group and the 2,3,4-trihydroxyphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenothiazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced phenothiazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.

Scientific Research Applications

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine class, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.

Uniqueness

10-(((1-(2,3,4-Trihydroxyphenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structure, which combines the phenothiazine core with a hydrazinoacetyl group and a 2,3,4-trihydroxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

68026-86-8

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-[(2Z)-2-[1-(2,3,4-trihydroxyphenyl)ethylidene]hydrazinyl]ethanone

InChI

InChI=1S/C22H19N3O4S/c1-13(14-10-11-17(26)22(29)21(14)28)24-23-12-20(27)25-15-6-2-4-8-18(15)30-19-9-5-3-7-16(19)25/h2-11,23,26,28-29H,12H2,1H3/b24-13-

InChI Key

GVRWIBQPXCZHKT-CFRMEGHHSA-N

Isomeric SMILES

C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=C(C(=C(C=C4)O)O)O

Canonical SMILES

CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=C(C(=C(C=C4)O)O)O

Origin of Product

United States

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